molecular formula C13H14F3NO2 B1598687 Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate CAS No. 1022224-85-6

Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

Cat. No. B1598687
CAS RN: 1022224-85-6
M. Wt: 273.25 g/mol
InChI Key: PJNOYJGTPZLFEN-UHFFFAOYSA-N
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Description

Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate (MTPC) is a highly versatile compound with a wide range of applications in the scientific research community. It is a synthetic, non-toxic compound that can be used in a variety of laboratory experiments and research studies. MTPC is a colorless, odorless crystalline solid with a molecular weight of 302.35 g/mol, and a melting point of 149-151 °C. It is soluble in water and a variety of organic solvents, and is relatively stable under normal laboratory conditions.

Scientific Research Applications

Organocatalysis in Transesterification Reactions

Research led by Ishihara et al. (2008) showcases the application of zwitterionic salts derived from reactions involving 4-pyrrolidinopyridine and 3,5-bis(trifluoromethyl)phenyl isothiocyanate as effective organocatalysts for transesterification reactions. These reactions are crucial for producing a variety of esters from carboxylates and alcohols, underlining the compound's utility in synthetic organic chemistry (Ishihara, Niwa, & Kosugi, 2008).

Synthesis of Highly Functionalized Tetrahydropyridines

Zhu et al. (2003) demonstrated the compound's utility in the phosphine-catalyzed [4 + 2] annulation reaction, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process highlights its importance in generating complex pyridine derivatives with potential applications in drug discovery and material science (Zhu, Lan, & Kwon, 2003).

Inhibition of Influenza Neuraminidase

The synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, as studied by Wang et al. (2001), indicate the significance of such compounds in antiviral research. The compound served as a key intermediate in developing potent inhibitors against influenza, showcasing its role in medicinal chemistry aimed at combating viral infections (Wang et al., 2001).

Enantioselective Organocatalytic Reactions

Chowdhury and Ghosh (2009) reported the use of a related pyrrolidine/trifluoroacetic acid catalytic system for direct addition reactions to beta-dimethyl(phenyl)silylmethylene malonate, emphasizing the compound's applicability in creating chiral centers with high yield and enantioselectivity. This research contributes to the advancement of asymmetric synthesis techniques (Chowdhury & Ghosh, 2009).

properties

IUPAC Name

methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNOYJGTPZLFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396244
Record name Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1022224-85-6
Record name Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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